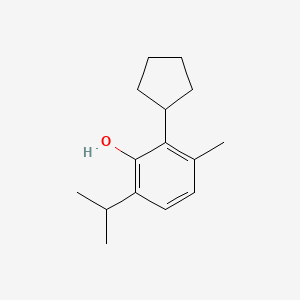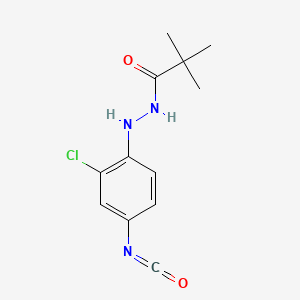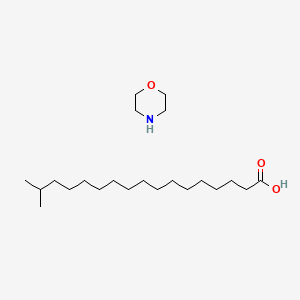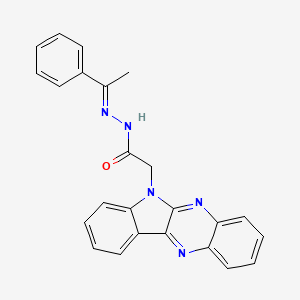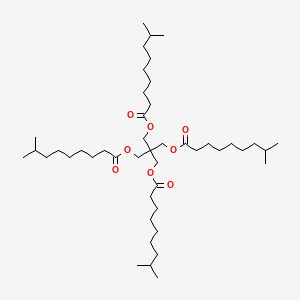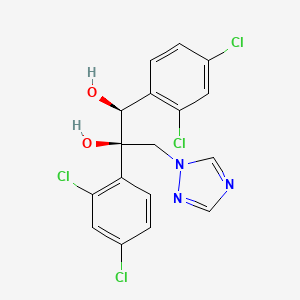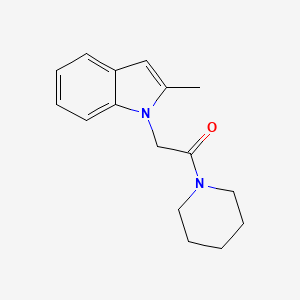
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is a chemical compound with the molecular formula C12H6Cl2NO6S.Na. It is known for its unique structure, which includes both chloro and nitro functional groups attached to a benzenesulphonate moiety. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate typically involves the reaction of 5-chloro-2-nitrophenol with 4-chloro-2-nitrophenol in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactions followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulphonates.
Applications De Recherche Scientifique
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate
- 5-Chloro-2-nitropyridine
- 2-Chloro-5-nitropyridine
- 5-Bromo-2-nitropyridine
Uniqueness
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is unique due to its dual chloro and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific chemical transformations or biological interactions .
Propriétés
Numéro CAS |
85136-03-4 |
|---|---|
Formule moléculaire |
C12H6Cl2NNaO6S |
Poids moléculaire |
386.1 g/mol |
Nom IUPAC |
sodium;5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate |
InChI |
InChI=1S/C12H7Cl2NO6S.Na/c13-7-1-3-10(9(5-7)15(16)17)21-11-4-2-8(14)6-12(11)22(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
RGFPHNXKJYUZFG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


